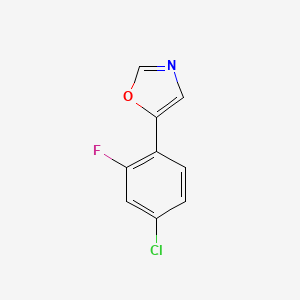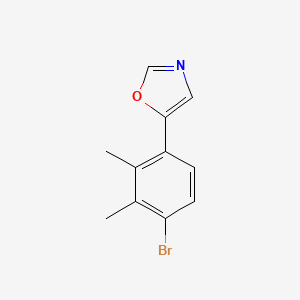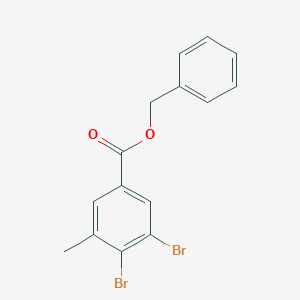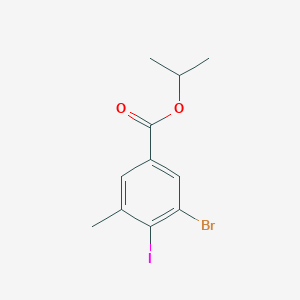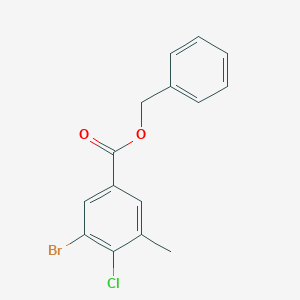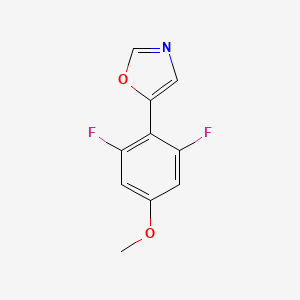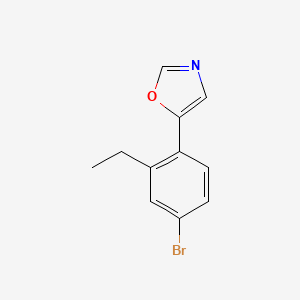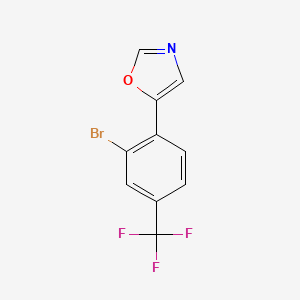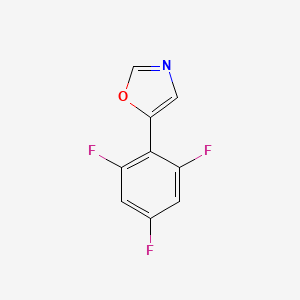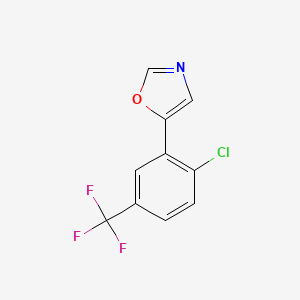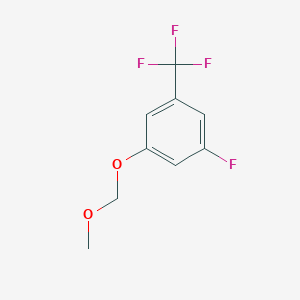
5-(3-Bromo-4-methylphenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-Bromo-4-methylphenyl)-1,3-oxazole” is likely to be an aromatic compound due to the presence of the oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The 3-Bromo-4-methylphenyl group is a derivative of benzene, which is also an aromatic compound .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized through cyclization reactions or coupling reactions . The bromine atom present in the compound suggests that it could be involved in various reactions, including nucleophilic substitution or elimination .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring and the phenyl ring are likely to contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced by other groups in a substitution reaction . The oxazole ring might also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the oxazole ring and the bromine atom) would influence its properties .Mecanismo De Acción
The mechanism of action of 5-BMPO is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. This inhibition of COX-2 may be responsible for the anti-inflammatory and analgesic effects of 5-BMPO.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BMPO are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and analgesic properties. It has been shown to reduce inflammation in animal models, as well as to reduce pain in human subjects. In addition, 5-BMPO has been shown to have antioxidant and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-BMPO in laboratory experiments is that it is a relatively inexpensive and easily accessible compound. It is also relatively easy to synthesize, and can be isolated in pure form. However, there are some limitations to using 5-BMPO in laboratory experiments. The compound is sensitive to light and air, and must be handled carefully to avoid degradation. In addition, the compound is toxic and should be handled with care.
Direcciones Futuras
The potential future directions for 5-BMPO are numerous. The compound could be further studied for its potential use in the development of new drugs and therapies. In addition, the compound could be studied for its potential use as a dye, polymer, or other organic compound. Finally, the compound could be studied for its potential use as an antioxidant or anti-cancer agent.
Métodos De Síntesis
5-BMPO is typically synthesized through a reaction between 3-bromo-4-methylphenol and o-phenylenediamine. This reaction is conducted in the presence of a base such as pyridine, and is usually carried out at a temperature of 80-90°C. The reaction proceeds through a cyclization process, and the resulting product is purified by recrystallization. The yield of this reaction is typically high, and the product can be isolated in pure form.
Aplicaciones Científicas De Investigación
5-BMPO has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as quinolines, quinazolines, and pyridines. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as antifungals, antibiotics, and anti-inflammatory drugs. In addition, 5-BMPO has been used in the synthesis of various polymers and dyes.
Propiedades
IUPAC Name |
5-(3-bromo-4-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNVHPHOCLCFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

